molecular formula C8H4F3NS2 B3135497 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione CAS No. 401567-22-4

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione

Cat. No. B3135497
CAS RN: 401567-22-4
M. Wt: 235.3 g/mol
InChI Key: KLHQGPJEYJAFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione is a chemical compound with the molecular formula C8H4F3NS . It has a molecular weight of 203.19 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring substituted with a trifluoromethyl group . The InChI code for this compound is 1S/C8H4F3NS/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place, away from light .

Scientific Research Applications

Synthesis and Chemical Properties

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione and related compounds have been a focal point in organic chemistry due to their unique structural and electronic properties. For instance, a temperature-controlled intermolecular annulation process has been developed to synthesize benzo[d]thiazole-2(3H)-thiones. This method emphasizes the direct formation of C-S/C-N bonds without the need for external catalysts, highlighting the compound's utility in organic synthesis (Zhuo et al., 2022).

Applications in Organic Semiconductors

Benzo[d]thiazole derivatives, including those with trifluoromethyl groups, have significant applications in the field of organic semiconductors. Their electron-deficient nature makes them suitable for use in devices like transistors, solar cells, and photodetectors. The modification of these compounds, such as introducing fluorine atoms, can significantly alter their electronic properties, impacting their performance in optoelectronic applications (Chen et al., 2016).

Interaction with Metals

Studies have explored the binding capabilities of benzo[d]thiazole derivatives with metals. For instance, derivatives like 5-fluorobenzo[d]thiazole-2(3H)-thione have been investigated for their interactions with gold. These studies are crucial in understanding the molecular properties and activity relationships in metal complexes, potentially leading to applications in catalysis and material science (Sun et al., 2008).

Applications in Drug Discovery

Benzo[d]thiazole is a common component in many compounds with diverse bioactivities, making it a valuable building block in drug discovery. Its ability to be substituted at multiple positions allows for a wide exploration of chemical space, potentially leading to the development of new therapeutic agents (Durcik et al., 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS2/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHQGPJEYJAFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
Reactant of Route 3
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
Reactant of Route 4
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
Reactant of Route 5
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
Reactant of Route 6
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.